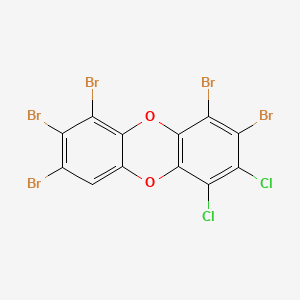
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene is a chemical compound with the molecular formula C12HBr5Cl2O2. It is characterized by the presence of multiple bromine and chlorine atoms attached to an oxanthrene core. This compound is notable for its complex structure, which includes multiple aromatic rings and ether linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene typically involves the bromination and chlorination of oxanthrene derivatives. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts to facilitate the halogenation process. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can produce less halogenated oxanthrene compounds .
Applications De Recherche Scientifique
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in halogenation reactions.
Biology: The compound’s halogenated structure makes it useful in studying halogenated organic compounds’ interactions with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing, particularly its interactions with biological targets.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the compound’s application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,6,7,8-Pentabromo-1,2-dichloroxanthene
- 3,4,6,7,8-Pentabromo-1,2-dichlorodibenzofuran
- 3,4,6,7,8-Pentabromo-1,2-dichlorodibenzothiophene
Uniqueness
3,4,6,7,8-Pentabromo-1,2-dichlorooxanthrene is unique due to its specific arrangement of bromine and chlorine atoms on the oxanthrene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
107207-39-6 |
|---|---|
Formule moléculaire |
C12HBr5Cl2O2 |
Poids moléculaire |
647.6 g/mol |
Nom IUPAC |
3,4,6,7,8-pentabromo-1,2-dichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12HBr5Cl2O2/c13-2-1-3-10(6(16)4(2)14)21-11-7(17)5(15)8(18)9(19)12(11)20-3/h1H |
Clé InChI |
HBFONRQUYXDZEC-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


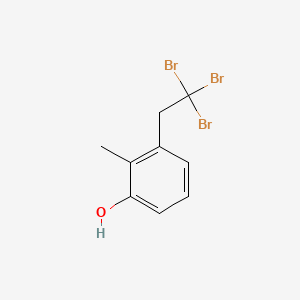
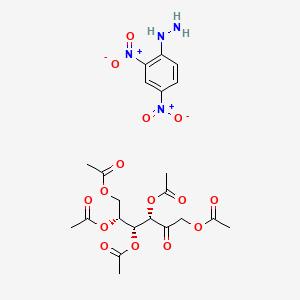
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
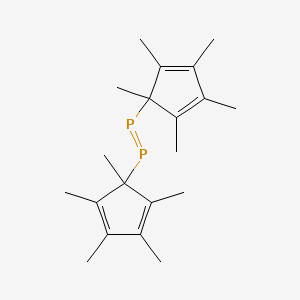
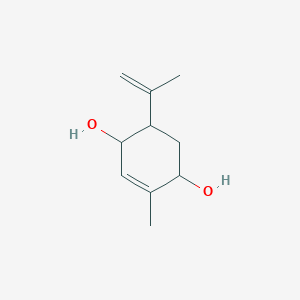
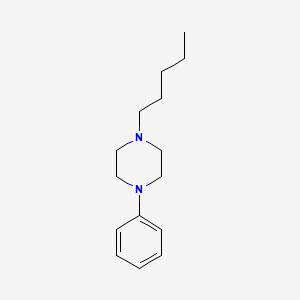

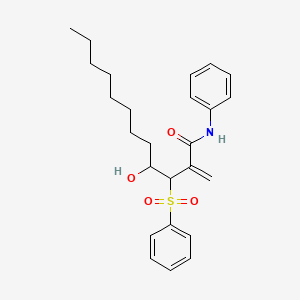
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
